molecular formula C11H8N2O2 B12435152 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid

4H-Pyrazolo[1,5-a]indole-2-carboxylic acid

Cat. No.: B12435152
M. Wt: 200.19 g/mol
InChI Key: IZVXKONABROJAQ-UHFFFAOYSA-N
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Description

4H-Pyrazolo[1,5-a]indole-2-carboxylic acid (CAS 146139-47-1) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrazole and indole ring system, a scaffold known for its diverse biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The pyrazolo[1,5-a]indole framework is a key pharmacophore in the design of potent and selective protein kinase inhibitors (PKIs) . Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of various cancers, making them prominent targets for small-molecule inhibitors . Furthermore, related pyrazolo[1,5-a]pyrimidine structures have shown promising application as potent inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule involved in autoimmune and inflammatory diseases such as asthma and systemic lupus erythematosus (SLE) . The carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic modification, allowing medicinal chemists to fine-tune the properties of lead compounds and create diverse derivatives for structure-activity relationship (SAR) studies . This product is intended for research applications only in laboratory settings.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4H-pyrazolo[1,5-a]indole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-8-5-7-3-1-2-4-10(7)13(8)12-9/h1-4,6H,5H2,(H,14,15)

InChI Key

IZVXKONABROJAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C1=CC(=N3)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4h Pyrazolo 1,5 a Indole 2 Carboxylic Acid

Retrosynthetic Analysis of 4H-Pyrazolo[1,5-a]indole-2-carboxylic Acid

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the most strategic disconnection involves the formation of the pyrazole (B372694) ring. This approach simplifies the problem into two primary synthetic challenges: the synthesis of a suitably functionalized indole-2-carboxylic acid derivative and the subsequent annulation of the pyrazole ring.

The key disconnection breaks the N-N bond and the C-C bond of the pyrazole ring, tracing back to an N-amino indole (B1671886) intermediate. This intermediate would itself derive from a precursor such as an indole-2-carboxylic acid ester. This strategy allows for the separate, optimized synthesis of the indole core bearing the necessary carboxylic acid functionality before undertaking the crucial cyclization step to form the fused heterocyclic system.

Established Approaches for Pyrazolo[1,5-a]indole Core Construction

The 4H-Pyrazolo[1,5-a]indole scaffold is the most stable among its isomers and its synthesis has been approached through several innovative routes. mdpi.com These methods provide the foundational chemistry required to build the core of the target molecule.

Intramolecular cycloaddition represents a powerful method for constructing the pyrazolo[1,5-a]indole framework.

From Allylphenylhydrazones: One of the earliest reported methods involves the intramolecular cycloaddition of 2-allylphenylhydrazones. This reaction forms dihydropyrazoloindoles, which serve as immediate precursors to the aromatic system. mdpi.com

From 1-(2′-Carboethoxyphenyl)pyrazoles: Another established route involves the intramolecular cyclization of 1-(2′-carboethoxyphenyl)pyrazoles. mdpi.comjst.go.jp This method is considered a practical approach to the parent 4H-pyrazolo[1,5-a]indole system. jst.go.jp

Copper-Catalyzed Intramolecular N-Arylation: More contemporary methods include the use of transition metal catalysis. Zhu and colleagues demonstrated that a copper-catalyzed intramolecular N-arylation of pyrazoles can be employed to synthesize a variety of 2- and/or 3-substituted pyrazolo[1,5-a]indoles. mdpi.com This reaction can even be performed in a tandem fashion starting from 1,3-diketones and hydrazine (B178648). mdpi.com

Aromatization via oxidation is a critical final step in many synthetic sequences leading to the 4H-pyrazolo[1,5-a]indole core.

DDQ Oxidation: Following the intramolecular cycloaddition of 2-allylphenylhydrazones, the resulting dihydropyrazoloindoles are oxidized to the fully aromatic 4H-pyrazolo[1,5-a]indole system using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

Dehydrogenative Annulation: A distinct oxidation-based strategy involves the dehydrogenative annulation reaction of 2-arylindazoles with maleimides, which has been used to prepare spiro derivatives of the pyrazolo[1,5-a]indole system. mdpi.com

A novel and sophisticated approach involves a sequence of alkylative dearomatization and intramolecular N-imination. This method has been successfully used to prepare spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles from simple starting materials like indole and cycloalkanones, avoiding the need for expensive or toxic metal catalysts. mdpi.com The key steps are:

Reaction of tryptophol (B1683683) with a 2-halocycloalkanone to form a hexahydrocyclopenta researchgate.netnih.govoxepino[4,5-b]indole intermediate. mdpi.com

Conversion of this intermediate to an oxime, followed by bis-methanesulfonation. mdpi.com

Heating the resulting indole–O-(methylsulfonyl)oxime with an alcohol in the presence of a base like N,N-diisopropylethylamine (DIPEA) triggers the alkylative dearomatization and intramolecular N-imination, yielding the complex 4H-pyrazolo[1,5-a]indole structure in good yields (67–84%). mdpi.com

Table 1: Selected Synthetic Approaches to the 4H-Pyrazolo[1,5-a]indole Core

StrategyKey PrecursorsKey Reagents/ConditionsOutcomeReference
Intramolecular Cycloaddition & Oxidation2-Allylphenylhydrazones1. Heat (cycloaddition) 2. DDQ (oxidation)2-Substituted 4H-Pyrazolo[1,5-a]indoles mdpi.com
Intramolecular N-ArylationSubstituted PyrazolesCu Catalyst2- and/or 3-Substituted 4H-Pyrazolo[1,5-a]indoles mdpi.com
Dearomatization / N-IminationIndole–O-(methylsulfonyl)oximeDIPEA, Alcohol, HeatSpirocyclopropane-containing 4H-Pyrazolo[1,5-a]indoles mdpi.com

Synthesis of Indole-2-carboxylic Acid Derivatives

The second major challenge is the synthesis of the indole-2-carboxylic acid portion of the target molecule. Several methods focus on constructing the indole ring with the C2-carboxyl group already in place or in the form of a readily hydrolyzable ester.

Condensation reactions are a cornerstone for building the indole-2-carboxylic acid framework.

Fischer Indole Synthesis: A classic approach involves the Fischer Indole cyclization of phenylhydrazine (B124118) hydrochloride derivatives with 2-oxopropanoic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov This directly yields indole-2-carboxylic acid derivatives, which can then be subjected to further reactions. nih.gov

From 2-Halo Aryl Aldehydes/Ketones: A more modern and efficient method is the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction can be effectively promoted by using an ionic liquid such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) under controlled microwave irradiation. This green chemistry approach offers several advantages, including high product yields, short reaction times, and mild conditions, to produce indole-2-carboxylic acid esters which can be subsequently hydrolyzed to the desired carboxylic acid. researchgate.net

Table 2: Condensation Reactions for Indole-2-Carboxylic Acid Synthesis

MethodStarting MaterialsKey Reagents/ConditionsProductReference
Fischer Indole Synthesis- Phenylhydrazine Hydrochloride
  • 2-Oxopropanoic Acid
  • p-Toluenesulfonic acid (PTSA)Indole-2-carboxylic acids nih.gov
    Condensation with Isocyanoacetate- 2-Halo Aryl Aldehyde/Ketone
  • Ethyl Isocyanoacetate
  • Ionic Liquid ([bmim]OH), Microwave (100W, 50°C)Indole-2-carboxylic acid esters researchgate.net

    Modification of Existing Indole Structures

    A viable and frequently explored strategy for constructing the 4H-pyrazolo[1,5-a]indole framework involves the chemical modification and annulation of pre-existing indole rings. This approach leverages the well-established chemistry of indoles to build the adjacent pyrazole ring.

    One notable method begins with tryptophol, an indole derivative, which undergoes a reaction with 2-bromocyclopentanone (B1279250) to form a hexahydrocyclopenta distantreader.orgnih.govoxepino[4,5-b]indole intermediate. mdpi.com This product is then converted to an oxime, which is subsequently treated with methanesulfonyl chloride. The resulting indole–O-(methylsulfonyl)oxime undergoes a base-promoted double cyclization, involving alkylative dearomatization and intramolecular N-imination, to yield a spirocyclopropane-containing 4H-pyrazolo[1,5-a]indole structure. mdpi.com This demonstrates a sophisticated transformation of an indole core into the desired fused heterocyclic system.

    Another approach utilizes 4,5,6,7-tetrahydroindol-4-ones as versatile starting materials. nih.gov These compounds can undergo condensation with hydrazine derivatives to form pyrazole-fused dihydroindoles. For instance, treatment of a benzyl-protected tetrahydroindol-4-one with a strong base like lithium hexamethyldisilazane (B44280) (LiHMDS) generates an enolate, which can be condensed with acyl chlorides. The subsequent one-pot reaction of the resulting 1,3-diketone with hydrazine affords the pyrazole-fused structure. nih.gov

    Furthermore, the synthesis of pyridazino[4,5-b]indoles, which are aza-analogs of the pyrazolo[1,5-a]indole system, has been achieved starting from methyl indole-3-carboxylate. arkat-usa.org This highlights the utility of functionalized indoles as foundational precursors for building adjacent heterocyclic rings. The splicing of indole and 4,5-dihydro-1H-pyrazoline motifs has also been explored as a strategy to generate novel fused structures. nih.gov

    Proposed Synthetic Routes to this compound

    Based on established chemical principles for related heterocyclic systems, several synthetic routes can be proposed for the targeted synthesis of this compound.

    A convergent strategy involves the coupling of distinct pyrazole and indole-containing precursors. A pertinent example from the synthesis of related compounds is the Suzuki coupling reaction. In the synthesis of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives, an indole-4-boronic acid pinacol (B44631) ester is coupled with a halogenated pyrazolo[1,5-a]pyrimidine (B1248293) core using a palladium catalyst. nih.gov

    Applying this logic to the target molecule, a proposed route could involve the synthesis of a 2-halo-4H-pyrazolo[1,5-a]indole, which could then be coupled with a suitable carboxylate-bearing partner. Conversely, a pyrazole derivative bearing a boronic ester at the 2-position could be coupled with a functionalized indole precursor, such as a 2-haloindole derivative, to construct the fused ring system.

    Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems in a single step. distantreader.org While a specific MCR for this compound is not prominently reported, strategies for analogous systems are well-documented and can be adapted.

    For example, pyrazolo[1,5-a]pyrimidines have been synthesized via a three-component reaction of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds, often assisted by microwave irradiation to enhance reaction rates and yields. nih.gov Similarly, pyrazolo[1,5-a]quinazolines have been prepared through MCRs involving 3-aminopyrazole (B16455) derivatives, aromatic aldehydes, and cyclic ketones. distantreader.org A proposed MCR for the 4H-pyrazolo[1,5-a]indole core could involve the reaction of an o-alkynylphenylhydrazine, an aldehyde, and a component that would ultimately form the C2-carboxylated pyrazole ring. The one-pot reaction of indoles, aldehydes, and heteroaryl amines to form gramine (B1672134) derivatives further supports the feasibility of using indoles in MCRs to build complex adducts. erciyes.edu.tr

    Reaction Type Reactants Product Class Key Advantages Reference
    Three-Component3-Aminopyrazoles, Aldehydes, β-DicarbonylsPyrazolo[1,5-a]pyrimidinesHigh efficiency, High purity, Reduced reaction times (microwave-assisted) nih.gov
    Three-Component3-Aminopyrazole derivatives, Aromatic aldehydes, Cyclic ketonesPyrazolo[1,5-a]quinazolinesHigh selectivity, High atom-economy, Simple reagents distantreader.org
    Three-ComponentIndole, Aromatic aldehyde, Heteroaryl amineGramine DerivativesSolvent- and catalyst-free conditions, Green methodology erciyes.edu.tr

    This table presents examples of multi-component strategies for related fused heterocyclic systems, suggesting potential pathways to the target compound.

    Once the core 4H-pyrazolo[1,5-a]indole ring is established, the introduction of the 2-carboxylic acid moiety can be achieved through functional group interconversion. A common and effective method is the hydrolysis of a corresponding ester.

    A relevant example is the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which is achieved by the hydrolysis of the corresponding methyl ester under basic conditions (e.g., sodium hydroxide in water). google.com Similarly, the synthesis of pyrazole-3-carboxylic acids often proceeds from their ester or acid chloride derivatives. dergipark.org.tr Therefore, a proposed final step in the synthesis of the target molecule would be the construction of a 4H-pyrazolo[1,5-a]indole-2-carboxylate ester, followed by a straightforward hydrolysis reaction to yield the desired carboxylic acid. Another potential route involves the conversion of an amide to a nitrile, followed by hydrolysis, a transformation sequence documented in pyrazole chemistry. dergipark.org.trresearchgate.net

    Catalytic Systems in this compound Synthesis

    Catalysis, particularly using transition metals, is a cornerstone of modern organic synthesis and offers powerful tools for constructing the 4H-pyrazolo[1,5-a]indole scaffold.

    Metal-catalyzed cross-coupling reactions are instrumental in forming the C-C and C-N bonds necessary for building fused heterocyclic systems. researchgate.net Palladium-catalyzed reactions are particularly prevalent. nih.gov

    A highly applicable strategy is the Larock indole synthesis, which can be adapted for azaindole synthesis through the palladium-catalyzed heteroannulation of internal alkynes. nih.gov This methodology could be proposed for the target system, likely involving the reaction of a substituted o-aminophenylacetylene derivative with a suitable coupling partner in the presence of a palladium catalyst like Pd(OAc)₂.

    The Sonogashira cross-coupling reaction is another powerful tool, typically used to couple terminal alkynes with aryl halides. mdpi.com In the context of azaindole synthesis, amino-halopyridines are coupled with terminal alkynes, followed by a cyclization step to form the fused ring. nih.gov A similar sequence, starting with a 2-haloaniline derivative and an appropriately substituted alkyne, could be envisioned to construct the pyrazolo[1,5-a]indole skeleton. The subsequent cyclization can be promoted by either a strong base or a copper catalyst. mdpi.com

    Furthermore, cross-dehydrogenative coupling (CDC) reactions represent an efficient, atom-economical method for forming bonds. acs.org An acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization has been developed for the synthesis of pyrazolo[1,5-a]pyridines, offering a catalyst-free alternative for the cyclization step. acs.org

    Catalytic Reaction Catalyst/Promoter Key Transformation Precursor Analogs Reference
    Larock HeteroannulationPd(OAc)₂Cyclization of alkynesSubstituted o-aminophenylacetylenes nih.gov
    Sonogashira Coupling/CyclizationPdCl₂(PPh₃)₂, CuIC-C bond formation followed by cyclizationAmino-halopyridines, Terminal alkynes nih.govmdpi.com
    Cross-Dehydrogenative CouplingAcetic Acid / O₂C-C bond formation and cyclizationN-amino-2-iminopyridines, β-ketoesters acs.org
    Suzuki CouplingPd(PPh₃)₄C-C bond formationIndole-boronic esters, Halogenated pyrazoles nih.gov

    This table summarizes key metal-catalyzed cross-coupling reactions and related strategies applicable to the synthesis of the 4H-pyrazolo[1,5-a]indole core.

    Organocatalytic and Biocatalytic Approaches

    The application of organocatalysis and biocatalysis for the direct synthesis of the 4H-pyrazolo[1,5-a]indole framework is an area with limited specific examples in the current literature. However, the principles of these green chemistry techniques have been successfully demonstrated in the synthesis of structurally related, complex heterocyclic systems containing both indole and pyrazole motifs.

    Organocatalysis: An asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives highlights the potential of organocatalysis in this domain. rsc.orgnih.gov This method employs a quinidine-derived squaramide as an organocatalyst in a three-component cascade reaction involving isatins (indole-2,3-diones), malononitrile (B47326) or cyanoacetate, and phthalhydrazide. rsc.orgnih.gov The process, which proceeds through a Knoevenagel/Michael/cyclization sequence, yields highly functionalized pyrazolophthalazinyl spirooxindoles in good yields (73–90%) and with excellent enantioselectivity (up to >99% ee). rsc.orgnih.gov Although this example does not produce the pyrazolo[1,5-a]indole core directly, it demonstrates the feasibility of using chiral organocatalysts to construct complex scaffolds from indole precursors, suggesting a promising future avenue for the enantioselective synthesis of pyrazolo[1,5-a]indole derivatives.

    Biocatalysis: As of now, there is a notable absence of published research detailing biocatalytic methods, such as enzyme-catalyzed reactions, for the specific construction of the 4H-pyrazolo[1,5-a]indole ring system. The development of enzymatic processes for this purpose remains a prospective area for future research, potentially offering highly selective and environmentally benign synthetic routes.

    Microwave-Assisted and Sonochemical Synthesis Enhancements

    Energy-transfer technologies like microwave irradiation and ultrasound have become powerful tools in synthetic organic chemistry to accelerate reaction rates, improve yields, and promote greener reaction conditions. While direct application to this compound is not extensively documented, their use in the synthesis of analogous pyrazolo-fused heterocycles is well-established.

    Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been effectively used to produce a variety of related heterocyclic structures, demonstrating its potential for the synthesis of pyrazolo[1,5-a]indoles. Key advantages often include dramatically reduced reaction times, from hours to minutes, and improved product yields.

    For instance, a one-pot, two-step synthesis of highly substituted pyrazolo[3,4-b]indoles was developed using microwave-assisted, copper-catalyzed intramolecular heterocyclization. thieme-connect.com Similarly, various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized efficiently under microwave irradiation, often as part of multicomponent reactions or cyclization strategies. nih.govbyu.edu Studies show that microwave heating can significantly accelerate the cyclization steps, leading to high yields of the desired products in short timeframes. nih.gov For example, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized in good yields using a microwave-assisted, one-step, solvent-free reaction. nih.gov These examples underscore the value of microwave technology in rapidly generating libraries of complex nitrogen-containing heterocycles.

    Sonochemical Synthesis Enhancements: The use of ultrasound irradiation to promote chemical reactions, known as sonochemistry, offers another green and efficient synthetic enhancement. The acoustic cavitation generated by ultrasound can lead to a significant increase in reaction rates and yields.

    This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.goveurjchem.comresearchgate.net In one approach, a series of pyrazolo[1,5-a]pyrimidines bearing a C2-carboxylate group were synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation in an aqueous ethanol (B145695) medium. eurjchem.com This method is noted for its use of an environmentally friendly solvent system and good yields. Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines in just 5 minutes with satisfactory yields (61-98%) using ultrasound. nih.gov The synthesis of 1,5-disubstituted pyrazoles has also been shown to be tremendously enhanced by ultrasound irradiation compared to conventional methods, resulting in improved yields in shorter reaction times (75-90 minutes). asianpubs.org

    The table below summarizes findings from studies on microwave and ultrasound-assisted synthesis of related pyrazolo compounds.

    Enhancement MethodHeterocyclic SystemKey Findings
    Microwave-Assisted Pyrazolo[3,4-b]indolesFacile one-pot, two-step synthesis with good to excellent yields. thieme-connect.com
    Pyrazolo[1,5-a]pyrimidinesSignificantly accelerates reaction times and improves yields. nih.gov
    Pyrazolo[1,5-a]pyrazin-4(5H)-onesGood yields in a one-step, solvent-free reaction. nih.gov
    Sonochemical Pyrazolo[1,5-a]pyrimidinesGreen, efficient synthesis in aqueous media with good yields. nih.goveurjchem.com
    1,5-Disubstituted PyrazolesTremendous rate enhancement and improved yields compared to conventional methods. asianpubs.org

    Novel Synthetic Strategies and Methodological Innovations

    Recent advancements in the synthesis of the 4H-pyrazolo[1,5-a]indole scaffold and its derivatives have focused on developing novel cyclization strategies and innovative multicomponent reactions to build molecular complexity efficiently.

    One notable innovation is the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. This method proceeds via a proposed double cyclization involving alkylative dearomatization and subsequent intramolecular N-imination of an indole–O-(methylsulfonyl)oxime precursor. mdpi.com This strategy allows for the construction of complex, spiro-fused pyrazolo[1,5-a]indoles from relatively simple starting materials without the need for expensive or toxic metal catalysts. mdpi.com

    Another significant development is a rhodium-catalyzed multicomponent synthesis that provides access to variously substituted pyrazolo[1,5-a]pyrimidines, showcasing the power of transition-metal catalysis in constructing these fused heterocyclic systems. nih.gov Palladium-catalyzed reactions have also been employed to form the pyrimidine (B1678525) ring in related fused heterocycles through C-C bond formation. nih.gov

    Furthermore, a novel and efficient method for constructing the pyrazolo[5,1-a]isoindole scaffold has been developed through a one-pot, three-component cascade reaction of 1-(2-bromophenyl)buta-2,3-dien-1-ones with an isocyanide and hydrazine or acetohydrazide. researchgate.net While targeting a different isomer, this approach exemplifies the trend towards powerful cascade reactions that form multiple bonds and rings in a single operation, offering a highly atom-economical route to complex heterocyclic cores. These innovative strategies represent the cutting edge of synthetic methodology for this class of compounds, paving the way for the creation of new derivatives with diverse functionalities.

    Chemical Reactivity and Derivatization of 4h Pyrazolo 1,5 a Indole 2 Carboxylic Acid

    Reactions at the Carboxylic Acid Moiety

    The carboxylic acid group at the C2-position of the pyrazole (B372694) ring is a primary site for functionalization. Standard transformations of carboxylic acids can be readily applied to synthesize a variety of derivatives, including esters, amides, and alcohols, which can serve as key intermediates for further elaboration.

    The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or amine.

    Esterification can be achieved under standard Fischer esterification conditions using an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates, coupling agents or conversion to an acyl halide intermediate can be employed.

    Amidation is commonly performed using coupling reagents that activate the carboxylic acid to form a reactive intermediate, which then readily reacts with a primary or secondary amine. mdpi.com This method is often preferred as it proceeds under mild conditions and minimizes side reactions. The choice of coupling agent can be critical for achieving high yields and purity. thieme-connect.de For instance, activation of a similar indole-2-carboxylic acid has been accomplished using isobutyl chloroformate prior to ammonolysis to form the corresponding carboxamide. clockss.org

    Table 1: Common Reagents for Esterification and Amidation

    Reaction Activating/Coupling Agent Reagent Product
    Esterification H₂SO₄ (catalytic) R-OH Ester
    SOCl₂ R-OH Ester
    DCC (Dicyclohexylcarbodiimide) R-OH Ester
    Amidation EDCI/HOBt R₁R₂-NH Amide
    HATU R₁R₂-NH Amide
    Isobutyl chloroformate R₁R₂-NH Amide clockss.org

    Removal of the carboxylic acid group via decarboxylation provides access to the parent 4H-pyrazolo[1,5-a]indole scaffold. This transformation can be initiated through several pathways, including thermal, oxidative, or catalytic methods. organic-chemistry.org

    The stability of the heterocyclic ring system influences the conditions required for decarboxylation. For many aromatic and heteroaromatic carboxylic acids, high temperatures are necessary for thermal decarboxylation. nih.gov However, catalytic systems can facilitate the reaction under milder conditions. For example, copper-based catalysts are known to promote the protodecarboxylation of various aromatic carboxylic acids under microwave irradiation. organic-chemistry.org Decarboxylation can also be a key step in more complex, multicomponent reactions that build intricate molecular frameworks. nih.govmdpi.com

    Table 2: Selected Decarboxylation Methods

    Method Conditions Description
    Thermal High temperature, often in a high-boiling solvent Direct removal of CO₂ through heating.
    Catalytic Copper(I) oxide / 1,10-phenanthroline, microwave Catalyst-mediated removal of CO₂ under milder conditions than thermal methods. organic-chemistry.org
    Reductive Visible-light photoredox catalysis Mild reduction of the carboxylic acid, followed by spontaneous decarboxylation. organic-chemistry.org
    Oxidative (Diacetoxyiodo)benzene / NaN₃ Oxidative conversion of the acid to an intermediate that readily decarboxylates. organic-chemistry.org

    The carboxylic acid group can be selectively reduced to either a primary alcohol or an aldehyde. These functional groups are valuable handles for subsequent synthetic transformations. The reduction of similar indole-2-carboxylate esters to the corresponding hydroxymethyl derivative has been achieved using reducing agents like magnesium in methanol. clockss.org More conventional reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are also effective for reducing carboxylic acids to primary alcohols.

    Partial reduction to the aldehyde is more challenging but can be accomplished by first converting the acid to a derivative like a Weinreb amide or an acyl halide, followed by treatment with a mild reducing agent. Alternatively, controlled oxidation of the primary alcohol, obtained from the full reduction of the carboxylic acid, can yield the desired aldehyde. nih.gov

    While the carboxylic acid itself is at a high oxidation state, oxidation reactions can target the heterocyclic core. Anodic oxidation of related indole (B1671886) derivatives has been shown to dehydrogenate parts of the molecule, leading to more extensively conjugated systems. nih.gov

    Electrophilic and Nucleophilic Substitutions on the Heterocyclic Rings

    The fused pyrazolo[1,5-a]indole core possesses distinct regions of electron density, which dictates the regioselectivity of substitution reactions. The indole part of the molecule is generally electron-rich and prone to electrophilic attack, while the pyrazole moiety can be functionalized through various strategies.

    The outcome of derivatization reactions is highly dependent on the inherent electronic properties of the pyrazolo[1,5-a]indole system. The indole portion contains a pyrrole-like nitrogen, whose lone pair contributes to the aromatic π-system, making the indole ring, particularly the C3-position, highly nucleophilic and susceptible to electrophilic substitution. libretexts.org

    In contrast, nucleophilic substitution reactions often require the pre-functionalization of the ring with a leaving group. For example, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, a chlorine atom at the C7 position is highly reactive towards nucleophilic displacement, demonstrating clear regioselectivity. mdpi.com

    Stereoselectivity becomes important when creating new chiral centers. For instance, the catalytic hydrogenation of the pyrrole (B145914) ring in N-acylindole-2-carboxylates can be controlled to produce specific cis or trans diastereomers depending on the reaction conditions and the nature of the N-acyl group. clockss.org This highlights the potential to control the three-dimensional structure of derivatives during synthesis.

    A variety of methods can be employed to introduce new functional groups onto the heterocyclic framework, enhancing the structural diversity of the scaffold.

    Indole Moiety: The electron-rich nature of the indole ring makes it a prime target for electrophilic substitution reactions. libretexts.org Reactions such as halogenation (bromination, iodination), nitration, and Friedel-Crafts acylation are expected to occur preferentially on the six-membered benzene (B151609) ring of the indole nucleus, as the C3 position of the pyrrole ring is already substituted.

    Pyrazolo Moiety: Direct electrophilic substitution on the pyrazole ring is also possible. Studies on similar fused pyrazole systems have shown that electrophiles like bromine, iodine monochloride, and nitrating agents can introduce substituents onto the heterocyclic core. nih.govnih.gov Furthermore, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for functionalization. These reactions typically require the initial introduction of a halide or triflate onto the pyrazole ring, which can then be coupled with a wide array of boronic acids, amines, or other nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. mdpi.comnih.gov The synthesis of the 4H-pyrazolo[1,5-a]indole core itself can be achieved through intramolecular cycloadditions, which represents a powerful method for constructing the functionalized ring system from simpler precursors. mdpi.comnih.gov

    Table 3: Potential Functionalization Reactions on the Heterocyclic Core

    Reaction Type Reagent(s) Target Moiety Potential Position
    Electrophilic Halogenation Br₂, ICl Indole/Pyrazole Benzene ring / Pyrazole ring nih.govnih.gov
    Electrophilic Nitration HNO₃ / H₂SO₄ Indole/Pyrazole Benzene ring / Pyrazole ring nih.govnih.gov
    Suzuki Coupling Aryl-B(OH)₂, Pd catalyst, Base Pyrazole (pre-halogenated) C-C bond formation mdpi.com
    Buchwald-Hartwig Amination Amine, Pd catalyst, Base Pyrazole (pre-halogenated) C-N bond formation mdpi.com

    Synthesis of Analogs and Structural Homologs of 4H-Pyrazolo[1,5-a]indole-2-carboxylic Acid

    Modifications to the Pyrazole Ring

    The pyrazole moiety of the 4H-pyrazolo[1,5-a]indole scaffold offers several positions for structural modification. The pyrazole ring is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, which allows for structural changes at various positions during its construction or through post-synthesis functionalization. chim.it

    One common approach to modifying the pyrazole ring involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com By selecting appropriately substituted hydrazines, various groups can be introduced at the N1 position of the resulting pyrazole ring. For instance, the use of N-substituted hydrazines can lead to N-aryl, N-acyl, or N-sulfonyl pyrazole derivatives. clockss.org Research on related pyrazole-fused systems has shown that N-substituents, such as toluenesulfonyl and anilinocarbonyl groups, can be introduced by forming a hydrazone from a protected oxotetrahydrothiophenecarbaldehyde, followed by cyclization and oxidation. clockss.org These N-substituents can sometimes migrate between the two nitrogen atoms of the pyrazole ring at different stages of the synthesis. clockss.org

    Another key strategy is the [3+2] cycloaddition reaction, which is a fundamental method for constructing the pyrazole ring itself. acs.org This involves the reaction of N-iminopyridinium ylides with alkynes, which can be adapted to indole-based systems. acs.org The choice of the alkyne component allows for the introduction of various substituents at what will become the C2 and C3 positions of the pyrazole ring. For the target molecule, this compound, this would involve using an alkyne bearing a carboxylic acid or a precursor group.

    The table below summarizes synthetic strategies for pyrazole ring formation and modification that are applicable to the synthesis of 4H-pyrazolo[1,5-a]indole analogs.

    Strategy Reagents Positions Modified Reference
    CyclocondensationSubstituted Hydrazine + 1,3-Dicarbonyl CompoundN1, C3, C5 mdpi.com
    N-SubstitutionN-Toluenesulfonylhydrazine or PhenylisocyanateN1 clockss.org
    [3+2] CycloadditionN-Iminopyridinium Ylide + Substituted AlkyneC2, C3 acs.org
    Vilsmeier-Haack ReactionHydrazine + POCl₃/DMFC4 (Formylation) mdpi.com

    Substituent Effects on Reactivity and Yield

    The nature and position of substituents on the starting materials can have a profound effect on the reactivity of the precursors and the yield of the final products. Understanding these effects is crucial for optimizing synthetic routes to analogs of this compound.

    In the synthesis of related pyrazolo[1,5-a]pyridine (B1195680) derivatives via cross-dehydrogenative coupling, it was observed that the presence of either electron-withdrawing or electron-donating substituents on the aryl moiety of the N-amino-2-iminopyridine substrate did not have a significant effect on the course of the reaction, leading to good yields across a range of substrates. acs.org

    However, in other systems, substituent effects are more pronounced. During the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles, the final step involved reacting an indole–O-(methylsulfonyl)oxime with various alcohols. mdpi.com The yield of the product was influenced by the nature of the alcohol used. For example, using propoxy alcohol resulted in a slightly higher yield (84%) compared to ethoxy alcohol (81%), while bulkier groups like tert-butoxy and benzyloxy led to reduced yields (67% and 72%, respectively), likely due to steric hindrance. mdpi.com

    The following table presents data on the effect of different alcohols on the yield of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles, illustrating the impact of substituent size. mdpi.com

    Alcohol Substrate Product Yield (%)
    Ethanol (B145695)Ethoxy analog81
    PropanolPropoxy analog84
    tert-Butanoltert-Butoxy analog67
    Benzyl alcoholBenzyloxy analog72

    In the context of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, modifications to substituents played a critical role in biological activity. While not a direct measure of chemical yield, the drive to synthesize specific analogs highlights the importance of substituent choice. It was found that large aliphatic substituents within piperazine or piperidine rings attached to the core structure were beneficial for potency. nih.gov This implies that synthetic routes must be robust enough to accommodate such sterically demanding groups.

    Spectroscopic and Advanced Structural Elucidation Methodologies for 4h Pyrazolo 1,5 a Indole 2 Carboxylic Acid

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

    While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data on related indole-2-carboxylic acid derivatives and pyrazolo[1,5-a]pyrimidine (B1248293) structures. nih.govchemicalbook.comdoi.org The acidic proton of the carboxylic acid is anticipated to be highly deshielded, appearing as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10 and 13 ppm. libretexts.org The protons on the aromatic rings will exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm). The methylene (B1212753) protons at the 4-position (4H) would likely appear as a singlet in the aliphatic region.

    In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm. The aromatic and heterocyclic carbons would produce a series of signals between 100 and 150 ppm. The sp³-hybridized carbon at the 4-position would be found further upfield.

    Table 1: Predicted ¹H NMR Chemical Shifts for this compound

    Proton Predicted Chemical Shift (ppm) Multiplicity
    COOH 10.0 - 13.0 br s
    Aromatic CH 7.0 - 8.5 m

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Predicted Chemical Shift (ppm)
    C=O 160 - 170
    Aromatic/Heterocyclic C 100 - 150

    High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

    High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), or a molecule of carbon dioxide (M-44). libretexts.orgmiamioh.edu The fragmentation of the pyrazolo[1,5-a]indole core would likely involve cleavages of the heterocyclic rings, providing further confirmation of the compound's structure.

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. libretexts.org The carbonyl C=O stretching vibration will give rise to a strong, sharp absorption band around 1700 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The N-H stretching vibration of the indole (B1671886) nitrogen, if present in a tautomeric form, or C-N stretching vibrations would also be identifiable. mdpi.com

    Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C bonds of the aromatic rings and the pyrazole (B372694) ring.

    Table 3: Characteristic IR Absorption Bands for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    Carboxylic Acid O-H stretch 3300 - 2500 Broad, Strong
    Carbonyl C=O stretch ~1700 Strong
    Aromatic C-H stretch 3100 - 3000 Medium

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the 4H-Pyrazolo[1,5-a]indole core is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, indole and its derivatives exhibit strong absorptions below 300 nm due to π-π* transitions. researchgate.net The presence of the fused pyrazole ring and the carboxylic acid group may cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The absorption spectrum of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, shows a main band between 340–440 nm, which is assigned to an intramolecular charge transfer process. nih.gov A similar transition might be observed for this compound.

    X-ray Crystallography for Absolute Configuration and Solid-State Structure

    Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining suitable crystals would allow for the unambiguous confirmation of its connectivity and the planarity of the ring system. Furthermore, it would reveal details about the hydrogen bonding network formed by the carboxylic acid groups and any other potential hydrogen bond donors or acceptors in the crystal lattice. Studies on related indole carboxylic acid derivatives have shown the formation of hydrogen-bonded dimers and polymeric chains. mdpi.com

    Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if applicable)

    Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is relevant for chiral molecules. The parent this compound is achiral. However, if a chiral center were introduced into the molecule, for example, through substitution at the 4-position, ECD spectroscopy would be a powerful tool for determining the absolute configuration of the resulting enantiomers. The technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the spatial arrangement of atoms in a chiral molecule.

    Table 4: Summary of Spectroscopic and Structural Elucidation Methods

    Technique Information Obtained
    NMR Spectroscopy Connectivity, chemical environment of atoms
    High-Resolution Mass Spectrometry Elemental composition, molecular weight, fragmentation
    IR and Raman Spectroscopy Functional groups, vibrational modes
    UV-Vis Spectroscopy Electronic transitions, conjugation
    X-ray Crystallography 3D structure, bond lengths/angles, packing

    Theoretical and Computational Studies of 4h Pyrazolo 1,5 a Indole 2 Carboxylic Acid

    Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules. While specific DFT studies on 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid are not extensively documented in the provided results, the principles can be applied to understand its characteristics based on studies of related indole (B1671886) and pyrazole-containing compounds. Such calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, studies on similar heterocyclic systems often employ DFT to predict their chemical behavior.

    The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

    For the parent indole molecule, the HOMO is typically distributed over the pyrrole (B145914) ring, indicating its electron-rich nature. In this compound, the fusion of the pyrazole (B372694) ring and the presence of the carboxylic acid group would significantly influence the energy and distribution of these orbitals. The electron-withdrawing carboxylic acid group at the 2-position of the pyrazole ring would be expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability.

    Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites for intermolecular interactions. researchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

    For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring. researchgate.net These regions would be the primary sites for hydrogen bonding interactions. Conversely, the hydrogen atom of the carboxylic acid and the N-H of the indole moiety would exhibit a positive potential, making them hydrogen bond donors. researchgate.net

    Fukui functions are reactivity descriptors derived from DFT that help to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

    Conformational Analysis and Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule in a biological environment, such as in solution. nih.gov MD simulations on related pyrazolo-fused heterocyclic systems have been used to assess the stability of ligand-protein complexes and to understand how these molecules interact with their surroundings over time. nih.govmdpi.com Such simulations for this compound would reveal the stability of its different conformations and its interactions with solvent molecules.

    Molecular Docking and Binding Mode Analysis with Biological Targets (without functional outcome)

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

    Docking studies of indole-2-carboxylic acid derivatives have revealed their potential to interact with various enzymes, such as HIV-1 integrase. nih.govnih.gov In these studies, the indole nitrogen and the 2-carboxyl group are often observed to chelate metal ions within the active site of the enzyme. nih.govnih.gov Additionally, the indole ring can form π-stacking interactions with aromatic residues of the protein. nih.gov

    For this compound, a similar binding mode can be postulated. The pyrazolo[1,5-a]indole scaffold provides an extended aromatic system that can participate in hydrophobic and π-stacking interactions. The carboxylic acid at the 2-position would be a key interaction point, potentially forming hydrogen bonds or coordinating with metal ions in an enzyme's active site. Docking studies on related pyrazolo[1,5-a]quinazolines have shown that these molecules can bind effectively to kinases, with key hydrogen bonds and hydrophobic interactions promoting high affinity. nih.govmdpi.com

    A hypothetical docking of this compound into a protein active site would likely show the following interactions:

    Hydrogen Bonding: The carboxylic acid group would be a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring could also act as hydrogen bond acceptors.

    π-π Stacking: The planar pyrazolo[1,5-a]indole ring system could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

    Hydrophobic Interactions: The indole part of the molecule would likely fit into hydrophobic pockets of the binding site.

    Below is a table summarizing the potential interactions based on studies of analogous compounds.

    Interaction TypePotential Interacting Groups on the LigandPotential Interacting Amino Acid Residues
    Hydrogen BondingCarboxylic acid (donor & acceptor), Pyrazole Nitrogens (acceptor)Ser, Thr, Asn, Gln, His, Arg, Lys
    π-π StackingPyrazolo[1,5-a]indole aromatic systemPhe, Tyr, Trp, His
    HydrophobicIndole ringAla, Val, Leu, Ile, Met, Pro
    Metal ChelationCarboxylic acid, Indole NitrogenAsp, Glu, His (coordinating a metal ion)

    Prediction of Binding Affinity (Conceptual)

    The prediction of binding affinity is a cornerstone of computational drug design, aiming to forecast the strength of the interaction between a ligand, such as this compound, and a protein target. This is conceptually achieved through molecular docking simulations. nih.gov In this process, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule is then computationally placed into the binding site of the protein in various orientations and conformations.

    Scoring functions are employed to estimate the binding affinity for each of these poses. These functions are mathematical models that approximate the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty. For instance, studies on related indole-carboxylic acid derivatives have utilized molecular docking to predict binding interactions with target proteins like EGFR. researchgate.net The results of such docking studies can identify key amino acid residues that are crucial for binding and can guide the rational design of more potent inhibitors. fao.orgnih.gov

    The conceptual framework for predicting the binding affinity of this compound would involve the following steps:

    Target Identification: Selection of a biologically relevant protein target.

    Preparation of Structures: Obtaining or modeling the 3D structures of both the target protein and the ligand.

    Molecular Docking: Flexible docking of the ligand into the active site of the protein.

    Scoring and Analysis: Using scoring functions to rank the different binding poses and analyzing the interactions to understand the basis of binding.

    It is important to note that the accuracy of these predictions is dependent on the quality of the protein structure and the sophistication of the scoring function used.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

    The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a correlative model, QSAR can provide insights into the structural features that are either beneficial or detrimental to the desired biological effect.

    The first step in QSAR modeling is the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical values that quantify various aspects of a molecule's structure. For this compound and its analogs, a wide range of descriptors can be calculated, categorized as follows:

    Descriptor CategoryExamplesDescription
    1D Descriptors Molecular Weight, Atom Count, LogPThese are the simplest descriptors, derived directly from the chemical formula.
    2D Descriptors Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity IndicesThese descriptors encode information about the atom connectivity and branching of the molecule.
    3D Descriptors Molecular Surface Area, Molecular Volume, Shape IndicesThese descriptors are calculated from the 3D conformation of the molecule and describe its size and shape.
    Electronic Descriptors Dipole Moment, Partial Charges, HOMO/LUMO energiesThese descriptors quantify the electronic properties of the molecule, which are crucial for intermolecular interactions.
    Quantum Chemical Descriptors Mulliken Charges, Electrostatic PotentialDerived from quantum mechanical calculations, these provide a more detailed description of the electronic structure.

    The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

    Once a set of molecular descriptors has been calculated for a series of pyrazolo[1,5-a]indole derivatives with experimentally determined biological activities (e.g., IC50 values from an enzyme inhibition assay), statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly employed for this purpose.

    The resulting QSAR equation provides a quantitative correlation between the descriptors and the biological activity. For example, a hypothetical QSAR model for a series of pyrazolo[1,5-a]indole derivatives might look like:

    Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

    where c0, c1, c2, ... are coefficients determined by the regression analysis.

    The interpretation of such a model can provide valuable insights. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher biological activity. Structure-activity relationship studies on pyrazolo[1,5-a]indole derivatives have highlighted the importance of the substituent at the 2-position, indicating that its size and polarity are crucial for in vitro activity. nih.gov A QSAR model could further quantify this relationship, guiding the selection of optimal substituents.

    The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its reliability for forecasting the activity of new compounds.

    Pre Clinical Biological Activity and Mechanistic Investigations of 4h Pyrazolo 1,5 a Indole 2 Carboxylic Acid and Its Analogs

    Exploration of Biological Targets and Pathways

    Investigations into the mechanisms of action for 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid and its structural relatives have revealed their ability to modulate various biological targets and pathways critical in disease processes.

    Analogs of this compound have demonstrated inhibitory activity against several key enzymes.

    Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analog, has been identified as a potent framework for protein kinase inhibitors. nih.gov Specifically, derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in cellular signaling. mdpi.comnih.gov In one study, a series of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives showed significant inhibitory activity against the PI3Kδ isoform, with some compounds exhibiting high selectivity over the PI3Kα isoform. mdpi.com Another class of analogs, pyrazolo[1,5-a]quinazolines, was found to exhibit anti-inflammatory effects by potentially binding to and inhibiting mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. nih.gov

    Integrase Inhibition : The indole-2-carboxylic acid core, a key structural component of the title compound, has been developed as a scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov One study identified indole-2-carboxylic acid as a potent INSTI scaffold through virtual screening, with derivative 20a showing an IC₅₀ value of 0.13 μM against the enzyme. nih.gov The core structure's carboxyl group and indole (B1671886) nitrogen are believed to chelate the two Mg²⁺ ions within the integrase active site, a crucial interaction for inhibition. nih.govnih.gov

    Other Enzymes : Research has also explored other enzymatic targets. Pyrazolo[1,5-c]quinazolines have been identified as dual inhibitors of Topoisomerase-I (TopoI) and histone deacetylase 1 (HDAC1). nih.gov Pyrazolo-1,2-benzothiazine acetamides, another related heterocyclic system, showed inhibitory activity against carbonic anhydrase. beilstein-journals.org Furthermore, pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs have been investigated as antitubercular agents, with resistance linked to a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), suggesting the enzyme's role in compound metabolism. nih.govresearchgate.net

    Table 1: Enzyme Inhibition by Analogs of this compound

    Compound ClassTarget EnzymeKey FindingsReference
    5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidinesPI3KδExhibited selective inhibition of PI3Kδ over PI3Kα. mdpi.com
    Indole-2-carboxylic acid derivativesHIV-1 IntegraseEffectively inhibited the strand transfer activity of HIV-1 integrase. nih.govnih.gov
    Pyrazolo[1,5-c]quinazolinesTopoisomerase-I, HDAC1Identified as dual inhibitors. nih.gov
    Pyrazolo[1,5-a]quinazolinesMAPKs (JNK3)Showed potential as anti-inflammatory agents by inhibiting MAP kinases. nih.gov
    Pyrazolo-1,2-benzothiazine acetamidesCarbonic AnhydraseDemonstrated inhibitory activity. beilstein-journals.org

    While specific data on the AT1 receptor binding for this compound is not prominent, related scaffolds have been profiled for receptor interactions. For instance, certain pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, synthesized from pyrazolo[1,5-a]pyrimidines, have been evaluated as potential benzodiazepine (B76468) receptor ligands. nih.gov This suggests that the broader pyrazolo-fused heterocyclic family has the potential to interact with various G-protein coupled receptors and ligand-gated ion channels.

    The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy, and scaffolds related to 4H-pyrazolo[1,5-a]indole have shown activity in this area.

    PEX14–PEX5 Interaction : A study on pyrazolo[4,3-c]pyridine derivatives identified them as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma. acs.org This interaction is crucial for the import of proteins into glycosomes, organelles essential for parasite metabolism. Disruption of this PPI by the compounds led to trypanocidal activity. acs.org

    Mcl-1/Bim Interaction : More broadly, indole-2-carboxylic acids have been described as selective binders to the anti-apoptotic protein Mcl-1. nih.gov These compounds can efficiently disrupt the Mcl-1/Bim complex, which promotes apoptosis in cancer cells. This highlights the potential of the indole-carboxylic acid moiety in modulating intracellular PPIs involved in cell death pathways. nih.gov

    Structure-Activity Relationship (SAR) Studies of this compound Derivatives

    Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided key insights into the structural requirements for biological activity. mdpi.comnih.gov

    The biological potency of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core.

    For PI3Kδ Inhibition : In the pyrazolo[1,5-a]pyrimidine series, the presence of an indole fragment at the C5-position was found to be a promising core for future SAR studies. nih.gov Further modifications at the C2-position, such as the introduction of various cyclic amines via a methylene (B1212753) linker, were explored to enhance potency and selectivity for the PI3Kδ isoform. mdpi.com

    For HIV-1 Integrase Inhibition : With indole-2-carboxylic acid derivatives, structural modifications at the C3 and C6 positions of the indole ring significantly influenced inhibitory activity against HIV-1 integrase. nih.govnih.gov Introducing a long branch at the C3 position improved interactions with a hydrophobic cavity near the enzyme's active site. nih.gov Furthermore, adding a halogenated benzene (B151609) ring at the C6 position via a Suzuki coupling reaction markedly increased inhibitory activity, with compound 17a showing potent inhibition through π–π stacking interactions with viral DNA. nih.gov

    For PEX14-PEX5 PPI Inhibition : In the pyrazolo[4,3-c]pyridine series, the substitution pattern on both the pyrazole (B372694) and indole rings was critical. acs.org The N-1 regioisomer of the pyrazole was found to be essential for activity, as the N-2 regioisomer showed only modest inhibition. acs.org On the indole system, small alkyl substituents (methyl, ethyl) at the N-1 position were well-tolerated, whereas larger, more polar groups were less active, indicating a snug fit of the indole residue within a hydrophobic pocket of the PEX14 protein. acs.org

    Molecular Mechanisms of Action (Cellular and Biochemical Level)

    The cytotoxic effects of pyrazolo[1,5-a]indole derivatives are frequently mediated through the induction of specific cellular pathways, most notably apoptosis and the generation of reactive oxygen species (ROS). The analog GS-2, for example, has been shown to cause a time- and dose-dependent increase in intracellular ROS levels in breast cancer cells. nih.govnih.gov This surge in oxidative stress is a key initiating event, leading to subsequent cellular damage and programmed cell death.

    The induced ROS generation directly triggers the apoptotic cascade. nih.gov This process is characterized by the loss of mitochondrial membrane potential (MMP) and the activation of key executioner enzymes, specifically caspase-3 and caspase-9. nih.gov The critical role of ROS in this pathway was confirmed in studies where the addition of an antioxidant, N-acetyl cysteine (NAC), effectively mitigated the GS-2-induced ROS increase and the subsequent apoptosis. nih.gov

    In addition to inducing apoptosis, certain analogs of this class can interfere with the cell cycle. For instance, some derivatives have been observed to inhibit the progression of cells from the G1 to the S phase. nih.gov Other related compounds, such as the indirubin-3'-monoxime, can arrest cells in the G2/M phase of the cell cycle, preventing mitosis. mdpi.com This demonstrates that compounds based on the indole scaffold can exert their antiproliferative effects through multiple checkpoints in cellular division.

    A primary molecular target for the anticancer activity of 4H-pyrazolo[1,5-a]indole derivatives is the family of DNA topoisomerase (topo) enzymes. nih.govnih.gov These enzymes are essential for managing DNA topology during replication and transcription, making them validated targets for cancer chemotherapy. nih.gov Analogs have been identified as potent inhibitors of either topoisomerase II (e.g., GS-2, GS-3, GS-4) or as dual inhibitors of both topoisomerase I and II (e.g., GS-5). nih.govnih.gov The IC50 values for these inhibitions are typically in the 10–30 μM range. nih.gov

    The binding mode of these compounds often involves intercalation into the DNA helix, which affects the supercoiled structure of the DNA substrate. nih.gov An important distinction in their mechanism is that they are generally classified as "catalytic inhibitors" rather than "topo poisons." nih.govnih.gov Topo poisons, like etoposide, work by stabilizing the transient DNA-topoisomerase "cleavable complex," leading to permanent DNA strand breaks. In contrast, pyrazolo[1,5-a]indole derivatives inhibit the catalytic activity of the enzyme without causing a significant accumulation of these cleavable complexes. nih.govnih.gov This was confirmed by in vivo "band depletion" analyses, which showed that these compounds prevent the depletion of free intracellular topoisomerase enzymes that would otherwise be sequestered by topo poisons. nih.gov Furthermore, it has been suggested that the inhibition of topoisomerases may be a direct result of the compound-induced ROS generation, with the reactive species potentially targeting the enzymes themselves. nih.gov

    Specific studies on the mechanisms of resistance to this compound or its direct analogs are not extensively detailed in the current literature. However, general mechanisms of resistance to anticancer agents, particularly those that target topoisomerases or rely on inducing cellular stress, may be relevant. One of the most common challenges in cancer therapy is the development of drug resistance, which can occur through various means. mdpi.com

    For agents that target microtubules, which some indole derivatives do, well-described resistance mechanisms include the overexpression of specific tubulin isotypes like βIII-tubulin and increased activity of efflux pumps such as P-glycoprotein (P-gp). mdpi.com P-gp is a membrane transporter that actively pumps a wide range of xenobiotics, including many chemotherapy drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. Although pyrazolo[1,5-a]indoles are primarily known as topoisomerase inhibitors, the potential for efflux pump-mediated resistance remains a plausible hypothesis that warrants investigation. The development of drug resistance is also a known challenge for the related pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. rsc.org Further research is required to specifically elucidate the potential metabolic pathways, such as enzymatic catabolism, or the involvement of specific transporters in conferring resistance to this compound and its analogs.

    Pre-clinical Pharmacological Screening Methodologies (In Vitro Assays)

    The preclinical evaluation of this compound and its analogs relies heavily on a variety of in vitro cell-based assays to determine their biological activity. Antiproliferative and cytotoxic effects are the most frequently screened endpoints, assessed across a diverse panel of human cancer cell lines. A standard method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity. researchgate.net

    These compounds have demonstrated moderate to strong growth-inhibitory activity against numerous cancer cell lines. nih.gov For example, the analog MIDBT exhibited potent cytotoxic properties with IC50 values ranging from 1.09 to 18.84 μM across eleven different tumor cell lines. nih.gov The spectrum of tested cells includes those derived from various cancers, such as breast (MDA-MB-231, MCF-7), leukemia (HL-60, K-562, L1210), cervical (HeLa), lung (PC-1), gastric (KATO III), and colon (LoVo) carcinomas. nih.govnih.govmdpi.com

    Beyond anticancer screening, the broader indole scaffold has been investigated for other therapeutic activities. Various indole derivatives have been subjected to antiviral screening, with some showing activity against pathogens like Human Immunodeficiency Virus (HIV-1). rsc.orgmdpi.com Additionally, related heterocyclic structures like pyrazolo[1,5-a]pyrimidines have been tested for antibacterial and antibiofilm activities, indicating the versatility of this chemical framework in drug discovery. mdpi.com

    Antiproliferative Activity of Pyrazolo[1,5-a]indole Analogs in Human Cancer Cell Lines

    This table summarizes the 50% inhibitory concentration (IC50) values for selected pyrazolo[1,5-a]indole analogs against various human cancer cell lines, as reported in the literature.

    CompoundCell LineCancer TypeIC50 (µM)Reference
    MIDBTHL-60Promyelocytic Leukemia1.09 nih.gov
    MIDBTK-562Chronic Myelogenous Leukemia1.87 nih.gov
    MIDBTA-549Lung Carcinoma18.84 nih.gov
    MIDBTBGC-823Gastric Carcinoma5.22 nih.gov
    MIDBTSGC-7901Gastric Carcinoma3.56 nih.gov
    MIDBTBel-7402Hepatocellular Carcinoma2.98 nih.gov
    MIDBTHCT-116Colon Carcinoma6.11 nih.gov
    3-Oxo-analogL1210Murine Leukemia0.69 - 1.66 nih.gov
    3-Oxo-analogHeLaCervical Carcinoma0.69 - 1.66 nih.gov
    3-Oxo-analogMCF-7Breast Carcinoma0.69 - 1.66 nih.gov
    GS-2, -3, -4, -5VariousHuman Cancer Panel10 - 30 (enzyme inhibition) nih.gov

    Biochemical Assays (e.g., enzyme activity, receptor binding)

    Biochemical assays are crucial in pre-clinical studies to elucidate the mechanism of action of a new chemical entity. For compounds like this compound and its analogs, these assays typically involve assessing their inhibitory or binding affinity to specific molecular targets, such as enzymes or receptors, that are implicated in disease pathology.

    While specific biochemical assay data for this compound is not extensively available in the public domain, the broader class of pyrazole-containing heterocyclic compounds has been the subject of numerous investigations. For instance, derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). The inhibitory activity of these compounds was evaluated using in vitro human whole blood assays, which measure the production of prostaglandins, key inflammatory mediators.

    Furthermore, other related bicyclic pyrazolo structures have shown inhibitory activity against different enzyme classes. For example, certain pyrazolo[1,5-a]quinazoline derivatives have demonstrated inhibitory effects on mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, with micromolar binding affinities for JNK1, JNK2, and JNK3. Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). The inhibitory mechanism for these compounds often involves competitive binding at the ATP-binding site of the target kinase.

    The general approach for evaluating such compounds involves screening against a panel of kinases or other enzymes to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the compound required to inhibit the biochemical activity of the target by 50%.

    Table 1: Representative Biochemical Assay Data for Related Pyrazole Scaffolds

    Compound ClassTarget EnzymeAssay TypePotency (Example)
    Pyrazolo[1,5-a]pyrimidinesCOX-2Human Whole Blood AssayPotent and Selective Inhibition
    Pyrazolo[1,5-a]quinazolinesJNK3Binding AssayMicromolar Affinity
    Pyrazolo[1,5-a]pyrimidinesPI3KδKinase AssayNanomolar Inhibition

    Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Pre-clinical Models (Conceptual, without specific human data)

    Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

    The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential clinical success. For a compound like this compound, several conceptual ADME considerations based on its structural features and data from related compounds can be made.

    Absorption: The absorption of a compound after administration is influenced by its physicochemical properties, such as solubility and permeability. The carboxylic acid moiety in this compound may influence its solubility and ionization state in the gastrointestinal tract, which in turn affects its absorption. For related pyrazole derivatives, in silico tools like SwissADME have been used to predict pharmacokinetic properties, including absorption.

    Distribution: Following absorption, a compound is distributed throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the compound's lipophilicity. The fused ring structure of the pyrazolo[1,5-a]indole core suggests a degree of lipophilicity that would facilitate distribution into tissues. However, excessive lipophilicity can lead to non-specific binding and sequestration in adipose tissue.

    Metabolism: The metabolic fate of a compound is a key aspect of its ADME profile. Pyrazole-containing compounds can undergo various metabolic transformations. While the pyrazole ring itself is generally considered to be relatively stable to oxidative cleavage, it can be oxidized, potentially by cytochrome P450 enzymes like CYP2E1. The indole portion of the molecule is also susceptible to metabolism.

    Excretion: The final step in the pharmacokinetic process is the excretion of the compound and its metabolites, primarily through the renal or biliary routes. The presence of a carboxylic acid group can facilitate excretion by increasing the water solubility of the parent compound or its metabolites, often after conjugation reactions like glucuronidation.

    Metabolic Stability Studies

    Metabolic stability is a crucial parameter assessed during pre-clinical drug development, as it influences the in vivo half-life and bioavailability of a compound. These studies are typically conducted in vitro using liver microsomes, hepatocytes, or other subcellular fractions that contain drug-metabolizing enzymes.

    In a study on pyrazolo[3,4-d]pyrimidine prodrugs, the parent compounds showed good metabolic stability in human liver microsomes, with more than 90% of the drug remaining after a one-hour incubation. This suggests that the pyrazole core can contribute to metabolic robustness. However, it is important to note that metabolic stability can be highly dependent on the specific substitution pattern of the molecule. For instance, in a series of pyrrolopyrimidine-based EGFR inhibitors, certain substituents led to metabolic lability.

    Table 2: Conceptual Metabolic Stability Profile

    Compound FeaturePotential Metabolic FateImpact on Stability
    Pyrazole RingGenerally stable to oxidative cleavage, but can be oxidized by CYP2E1Contributes to overall stability
    Indole RingSusceptible to oxidationPotential site of metabolic liability
    Carboxylic AcidCan undergo glucuronidationFacilitates excretion

    Analytical Methodologies for 4h Pyrazolo 1,5 a Indole 2 Carboxylic Acid

    Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

    Chromatographic techniques are indispensable for separating 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid from starting materials, byproducts, and degradants, as well as for its quantification.

    High-Performance Liquid Chromatography (HPLC) is the most prominent method for the analysis of pyrazolo[1,5-a]indole derivatives. Synthesis and purification of related heterocyclic compounds are routinely monitored by HPLC, often coupled with a mass spectrometry (MS) detector. For instance, the purity of novel hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one was confirmed by HPLC analysis, indicating its utility for complex heterocyclic systems. nih.gov

    For purity assessment of newly synthesized indole-2-carboxylic acid derivatives, HPLC is a standard tool. In one study, the purity of the final compounds was determined to be above 95% by HPLC. nih.gov A typical HPLC method for a related indole-2-carboxylic acid derivative involved a C18 column with a gradient elution. While the exact conditions would need to be optimized for this compound, a reversed-phase approach is a logical starting point.

    Table 1: Illustrative HPLC Parameters for Analysis of Related Indole (B1671886) Carboxylic Acid Derivatives

    ParameterExample Condition
    Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
    Mobile Phase A gradient of acetonitrile (B52724) and water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization in MS)
    Flow Rate 1.0 mL/min
    Detection UV at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound), or Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity.
    Temperature Ambient or controlled (e.g., 25-30 °C)
    Injection Volume 10-20 µL

    This table presents typical starting conditions for method development based on the analysis of related compounds and does not represent a validated method for this compound.

    Gas Chromatography (GC) could be a viable option, primarily for more volatile and thermally stable derivatives of this compound. Derivatization of the carboxylic acid group to form a more volatile ester (e.g., a methyl or ethyl ester) would likely be necessary to achieve good chromatographic performance and prevent thermal degradation in the injector and column.

    Development of Detection Techniques (e.g., UV, Fluorescence)

    The detection of this compound is typically achieved using UV-Visible or fluorescence spectroscopy, often in-line with HPLC.

    UV-Visible (UV-Vis) Spectroscopy is a standard detection method. The extended aromatic system of the pyrazolo[1,5-a]indole core is expected to exhibit strong UV absorbance. UV-Vis spectra are routinely used to determine the optimal wavelength for detection in HPLC analysis. For related indole nucleoside analogues, absorbance measurements were collected on a UV-vis spectrometer to characterize the compounds. nih.gov The presence of the carboxylic acid group may influence the absorption maxima (λmax) compared to the parent 4H-pyrazolo[1,5-a]indole.

    Fluorescence Spectroscopy can offer significantly higher sensitivity and selectivity for compounds that fluoresce. While the intrinsic fluorescence of this compound has not been specifically reported, related heterocyclic systems, such as pyrazolo[1,5-a]pyridine (B1195680) derivatives, have been developed as fluorescent probes. nih.gov The fluorescence properties are often dependent on an intramolecular charge transfer (ICT) mechanism, which can be influenced by substituents and the solvent environment. The electron-withdrawing nature of the carboxylic acid group on the pyrazole (B372694) ring could potentially modulate the fluorescence of the pyrazolo[1,5-a]indole core.

    Table 2: Photophysical Properties of a Related Pyrazolo[1,5-a]pyridine Fluorescent Probe

    PropertyValue
    Excitation Wavelength (λex) Dependent on pH and solvent environment
    Emission Wavelength (λem) ~445 nm (in acidic conditions)
    Quantum Yield (Φ) Up to 0.64
    Stokes Shift Large, which is advantageous for detection

    Data is for a pyrazolo[1,5-a]pyridine derivative and is presented for illustrative purposes to highlight the potential for fluorescence detection in similar heterocyclic systems. nih.gov

    Application in Biological Sample Analysis (e.g., tissue, cell lysates)

    The quantification of this compound in complex biological matrices like plasma, tissue homogenates, or cell lysates is crucial for pharmacokinetic and pharmacodynamic studies. This typically requires a highly sensitive and selective method to distinguish the analyte from endogenous components.

    Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis. researchgate.net The development of an LC-MS/MS method would involve:

    Sample Preparation: A critical step to remove proteins and other interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

    Chromatographic Separation: A fast and efficient HPLC or UHPLC separation to resolve the analyte from matrix components.

    Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI), followed by detection using selected reaction monitoring (SRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    For example, a study on an indolenine-substituted pyrazole derivative used untargeted metabolomics to understand its mechanism of action in bacteria, showcasing the power of mass spectrometry in analyzing the effects of such compounds in a biological context. nih.gov While this is not a quantification study, it underscores the applicability of MS techniques.

    Table 3: General Workflow for Biological Sample Analysis by LC-MS/MS

    StepDescription
    1. Sample Collection Collection of blood, tissue, or cells.
    2. Sample Preparation Extraction of the analyte from the biological matrix (e.g., protein precipitation with acetonitrile, followed by centrifugation). An internal standard is typically added at this stage.
    3. LC Separation Injection of the extracted sample onto a reversed-phase UHPLC column for rapid separation.
    4. MS/MS Detection Detection using a triple quadrupole mass spectrometer operating in SRM mode. Specific ion transitions for the analyte and internal standard are monitored for quantification.
    5. Data Analysis Construction of a calibration curve from standards prepared in the same biological matrix to quantify the analyte concentration in the unknown samples.

    This table outlines a generic workflow and would require specific optimization and validation for this compound.

    Future Research Directions and Potential Academic Applications

    Development of Advanced Synthetic Pathways for Scalability

    The translation of a promising compound from laboratory-scale synthesis to wider academic and potential preclinical investigation hinges on the availability of efficient and scalable synthetic routes. Several methods for the synthesis of the 4H-pyrazolo[1,5-a]indole core have been reported. These include the intramolecular cycloaddition of 2-allylphenylhydrazones followed by oxidation, the Lewis acid-catalyzed cyclization of hydrozone-containing indolines, and syntheses involving the Boulton–Katritzky rearrangement. mdpi.com A more recent method involves a double cyclization via alkylative dearomatization and intramolecular N-imination to produce novel spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. mdpi.com

    Future research must focus on optimizing these pathways for scalability. Key areas of development include:

    Process Intensification: Exploring techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times, improve yields, and enhance safety and reproducibility.

    Catalyst Development: Investigating more efficient and cost-effective catalysts, for instance, moving from stoichiometric Lewis acids to catalytic systems or employing palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis. nih.gov

    Atom Economy: Designing synthetic strategies that maximize the incorporation of starting material atoms into the final product, reducing waste and cost. This aligns with the principles of green chemistry. beilstein-journals.org

    Exploration of New Biological Targets and Therapeutic Areas

    Derivatives of the pyrazolo[1,5-a]indole scaffold and closely related indole-2-carboxylic acids have shown activity across a diverse range of biological targets, suggesting a rich field for future therapeutic exploration.

    Initial studies have identified pyrazolo[1,5-a]indole derivatives as having anti-cancer activities. nih.gov Further research is underway to determine the specific mechanism, with topoisomerase-I inhibition being one area of active investigation for novel derivatives. mdpi.com

    Expanding the scope, related indole-2-carboxylic acid structures have been identified as a promising scaffold for developing potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov This presents a compelling argument for screening 4H-pyrazolo[1,5-a]indole-2-carboxylic acid and its derivatives for antiviral activity, particularly against HIV.

    Furthermore, analogous heterocyclic systems have demonstrated potential in other therapeutic fields. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are being developed as selective PI3Kδ inhibitors for inflammatory conditions like asthma, nih.gov while pyrazolo[1,5-a]quinazolines have been identified as anti-inflammatory agents targeting mitogen-activated protein kinases (MAPKs). mdpi.com The structural similarity suggests that the 4H-pyrazolo[1,5-a]indole core could be a valuable template for developing novel anti-inflammatory drugs. Other potential areas include antibacterial and antimycobacterial applications, as seen with indole-2-carboxylic acid and quinoxaline-2-carboxylic acid derivatives, respectively. nih.govmdpi.com

    Potential Therapeutic Area Biological Target Supporting Evidence from Scaffold Citation
    OncologyAnti-proliferative, Topoisomerase-IPyrazolo[1,5-a]indole mdpi.comnih.gov
    Antiviral (HIV)HIV-1 IntegraseIndole-2-carboxylic acid nih.govnih.gov
    Inflammation (e.g., Asthma)PI3KδPyrazolo[1,5-a]pyrimidine nih.gov
    InflammationMAPKs (e.g., JNK3)Pyrazolo[1,5-a]quinazoline mdpi.com
    AntibacterialDNA CleavageIndole-2-carboxylic acid nih.gov

    Design of Next-Generation Derivatives with Improved Pharmacological Profiles

    The design of next-generation compounds from the this compound scaffold will rely on a detailed understanding of its structure-activity relationship (SAR). Preliminary research into the anti-cancer activity of pyrazolo[1,5-a]indole derivatives has already yielded crucial insights: N(1)-quaternarization is considered essential for activity, and the nature of the substituent at the C2 position is critical. nih.gov

    Future design strategies will likely focus on systematic modifications at key positions of the heterocyclic core to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Drawing from research on related indole-2-carboxylic acid inhibitors of HIV-1 integrase, specific modifications have proven beneficial. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position can improve binding interactions through π–π stacking. nih.gov Similarly, adding a long branch at the C3 position has been shown to enhance interactions with hydrophobic pockets in the target enzyme. nih.gov

    The carboxylic acid group at the C2 position is a key feature, often acting as a bioisostere for other functional groups like tetrazoles to improve drug-like properties. beilstein-journals.org It also provides a crucial anchor for binding to metallic ions within enzyme active sites, as seen in HIV-1 integrase. nih.govnih.gov Future work will involve creating focused libraries of derivatives with diverse substituents at the C2, C3, and other positions to build a comprehensive SAR model for various biological targets.

    Structural Modification Observed/Potential Effect Target/Scaffold Citation
    N(1)-QuaternarizationEssential for activityAnti-cancer / Pyrazolo[1,5-a]indole nih.gov
    C2-SubstituentCrucial for in vitro activityAnti-cancer / Pyrazolo[1,5-a]indole nih.gov
    C3-Long BranchImproved interaction with hydrophobic cavityHIV-1 Integrase / Indole-2-carboxylic acid nih.gov
    C6-Halogenated BenzeneEnhanced π–π stacking with viral DNAHIV-1 Integrase / Indole-2-carboxylic acid nih.gov

    Integration with Advanced Drug Delivery Systems (conceptual)

    A significant conceptual frontier for this compound is its integration with advanced drug delivery systems. Many promising therapeutic agents face challenges related to poor solubility, rapid metabolism, or off-target toxicity. Advanced drug delivery technologies aim to overcome these limitations.

    The carboxylic acid moiety of the title compound is an ideal chemical handle for conjugation to various delivery platforms:

    Nanoparticle Conjugation: The compound could be covalently attached to the surface of biocompatible nanoparticles (e.g., gold, silica, or polymeric nanoparticles). This could improve aqueous solubility, prolong circulation time, and potentially enable passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands.

    Liposomal Encapsulation: The molecule could be encapsulated within liposomes. This can protect it from premature degradation in the bloodstream and modify its pharmacokinetic profile, reducing systemic toxicity and improving its therapeutic index.

    Polymer-Drug Conjugates: Attaching the compound to a water-soluble polymer like polyethylene (B3416737) glycol (PEG) can increase its hydrodynamic size, reducing renal clearance and extending its half-life in the body.

    These conceptual strategies could transform this compound derivatives into more effective therapeutic candidates by optimizing their delivery to the site of action.

    Interdisciplinary Research Opportunities (e.g., Chemical Biology, Materials Science)

    The unique structure of this compound opens doors to research beyond traditional medicinal chemistry, particularly in chemical biology and materials science.

    Chemical Biology: Derivatives of this scaffold can be developed as chemical probes to explore complex biological processes. By modifying the core structure with fluorescent tags or photoreactive groups, researchers can create tools to visualize and identify protein targets within cells, map signaling pathways, and elucidate mechanisms of drug action or resistance. The demonstrated DNA-cleavage activity of related compounds suggests their potential use as tools to study DNA repair mechanisms. nih.gov The ability to target specific enzymes like MAPKs or PI3Kδ makes these compounds valuable for dissecting the roles of these kinases in cellular signaling. nih.govmdpi.com

    Materials Science: Fused heterocyclic and aromatic systems often possess interesting photophysical and electronic properties. Conceptually, the 4H-pyrazolo[1,5-a]indole core could be explored for applications in materials science. By tuning its electronic properties through chemical modification, derivatives could be investigated as:

    Organic Semiconductors: For use in organic thin-film transistors (OTFTs) or other electronic devices.

    Fluorescent Materials: As emitters in organic light-emitting diodes (OLEDs) or as fluorescent sensors for detecting specific ions or molecules. The versatility of heterocyclic building blocks is increasingly being recognized for its potential in materials applications. beilstein-journals.org

    This interdisciplinary approach will not only broaden the application scope of the 4H-pyrazolo[1,5-a]indole scaffold but also generate new fundamental knowledge in both chemistry and biology.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid, and how do their yields compare under optimized conditions?

    • Answer : Two primary methods are reported:

    • FeSO₄ Reduction : Starting from ethyl o-nitrophenylpyruvate, this method yields ~28% under ambient conditions .
    • Catalytic Hydrogenation : Conducted at 55–60°C and 10 MPa, this method improves yield to 35% .
    • Ullmann Cyclization : While not directly applied to the target compound, Ullmann-type reactions are foundational for constructing the pyrazoloindole core, suggesting potential adaptation .

    Q. How can the carboxylic acid group be functionalized for derivatization?

    • Answer : Key strategies include:

    • Esterification : Reacting with methanol and H₂SO₄ under reflux to form methyl esters (97% yield) .
    • Acid Chloride Formation : Using oxalyl chloride and catalytic DMF in dichloromethane (0–20°C) to generate reactive intermediates for amide or ester synthesis .

    Q. What purification techniques are effective for isolating this compound and its derivatives?

    • Answer : Recrystallization is widely used:

    • From DMF/acetic acid mixtures for derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]indole-2-carboxylic acid .
    • Acetic acid alone for thiazolidinone-containing analogs .
    • Ethanol/water washes are common for removing unreacted starting materials .

    Q. How is the compound characterized to confirm purity and structure?

    • Answer :

    • HPLC : Purity >95% (HPLC) is standard for commercial samples .
    • Melting Point : Reported ranges (e.g., 205–209°C for indole-2-carboxylic acid) provide preliminary validation .
    • Spectroscopy : NMR and mass spectrometry (exact mass: 161.0477) confirm structural integrity .

    Advanced Research Questions

    Q. What strategies enable regioselective substitution at the 3-position of the indole ring?

    • Answer :

    • Condensation Reactions : Refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate introduces thiazole rings at the 3-position (e.g., derivatives 2a-2c) .
    • Electrophilic Substitution : Nitration and bromination (as in pyrazolo[1,5-a]benzimidazole systems) require directing group analysis to predict regioselectivity .

    Q. How can computational chemistry aid in predicting reactivity for electrophilic substitutions?

    • Answer :

    • DFT Calculations : Model electron density distribution to identify reactive sites (e.g., C-3 vs. C-5 positions).
    • Mechanistic Insights : Study transition states for reactions like Ullmann cyclization or thiazole condensations .

    Q. What methodologies are used to stabilize the compound under varying pH and thermal conditions?

    • Answer :

    • Thermal Stability : Melting points (232–259°C for indole-carboxylic acids) suggest high thermal resilience .
    • pH Sensitivity : The carboxylic acid group may require protection (e.g., esterification) in basic conditions to prevent deprotonation .

    Q. How can spirocyclic or fused-ring derivatives be synthesized to enhance bioactivity?

    • Answer :

    • Dearomatization : Alkylative dearomatization of indole-oxime intermediates can generate spirocyclopropane-containing pyrazoloindoles .
    • Intramolecular Cyclization : Use Ullmann coupling or thiourea-mediated cyclization to form fused heterocycles .

    Methodological Considerations

    • Contradictions in Data : FeSO₄ reduction yields 28% vs. 35% for catalytic hydrogenation; temperature and pressure optimization are critical .
    • Reagent Selection : Sodium acetate in acetic acid is preferred for condensations due to mild basicity and solubility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.